

Synthesis of Pigment Yellow 14 via Diazotization-Coupling Reaction: A Technical Guide

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Compound of Interest

Compound Name: Pigment Yellow 14

Cat. No.: B2915567

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 14 (C.I. 21095) is a prominent member of the diarylide class of azo pigments, valued for its bright, greenish-yellow hue, strong color strength, and good transparency.^[1] It finds extensive application in the manufacturing of printing inks, plastics, and rubber products.^[2] The synthesis of **Pigment Yellow 14** is a classic example of industrial organic chemistry, primarily achieved through a two-stage process: the tetrazotization of a diamine followed by an azo coupling reaction with a suitable coupling agent.^{[3][4]} This technical guide provides an in-depth overview of this synthesis, detailing the reaction mechanism, experimental protocols, and key process parameters.

Physicochemical Properties and Specifications

Pigment Yellow 14 is a yellow powder that is insoluble in water and only slightly soluble in solvents like toluene.^[2] Its chemical structure is 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide].^[1] A summary of its key quantitative properties is presented in Table 1. Note that reported values, particularly for melting point, can vary in the literature, likely due to differences in crystalline form and purity.

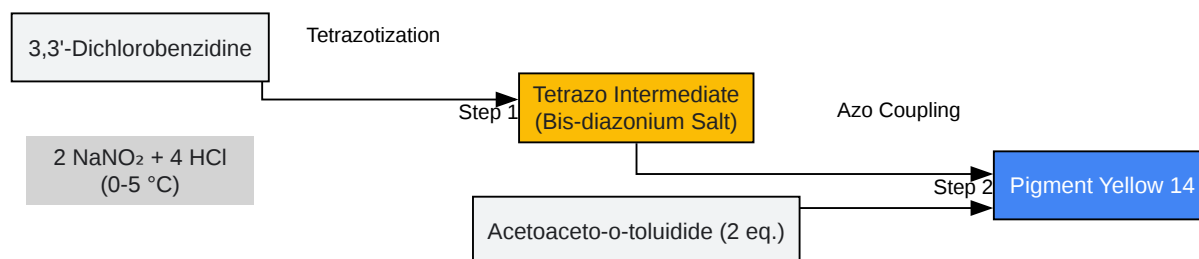
| Property | Value | References |
|----------------------------|---|------------|
| Chemical Formula | C ₃₄ H ₃₀ Cl ₂ N ₆ O ₄ | [5] |
| Molar Mass | 657.55 g/mol | [5] |
| CAS Number | 5468-75-7 | [6] |
| C.I. Name | Pigment Yellow 14 | |
| C.I. Number | 21095 | |
| Appearance | Yellow to orange powder | [6][7] |
| Density | 1.32 - 1.64 g/cm ³ | [8][7] |
| Melting Point | 336 °C | [7] |
| Heat Resistance | 180 - 200 °C | [2][7] |
| Oil Absorption | ~45 ml/100g | [2] |
| Light Fastness (1-8 scale) | 3 - 5 | [2][8] |

Table 1: Physicochemical Properties of **Pigment Yellow 14**.

Reaction Mechanism and Stoichiometry

The synthesis of **Pigment Yellow 14** is a two-step process performed in an aqueous medium. [1]

- Tetrazotization:** The process begins with the double diazotization, or tetrazotization, of the primary aromatic diamine, 3,3'-dichlorobenzidine.[4][9] This reaction is conducted in a cold, acidic solution (typically hydrochloric acid) with sodium nitrite to form a stable bis-diazonium salt, 3,3'-dichlorobenzidine tetrazonium chloride.[4][10]
- Azo Coupling:** The resulting bis-diazonium salt acts as a potent electrophile. It is then reacted with two molar equivalents of the coupling component, N-(2-methylphenyl)-3-oxobutanamide (acetoaceto-o-toluidide), in a weakly acidic to neutral solution.[4] The diazonium groups attack the active methylene carbon of the acetoaceto-o-toluidide molecules, forming two azo linkages (-N=N-) and yielding the final insoluble pigment.[11]



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Caption: Overall reaction scheme for the synthesis of **Pigment Yellow 14**.

Experimental Protocols

The following sections outline a generalized experimental protocol based on common industrial practices.^{[12][13]}

Preparation of the Tetrazo Component (Diazo Liquid)

- **Slurry Formation:** Charge a reactor with water and concentrated hydrochloric acid. Add 3,3'-dichlorobenzidine powder while stirring to form a fine slurry.^[13] The molar ratio of HCl to the diamine is typically greater than 4:1 to ensure complete salt formation and provide the acidic medium.
- **Cooling:** Cool the slurry to 0-5 °C using an ice-water bath or jacketed cooling system. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.^{[13][14]}
- **Nitrite Addition:** Prepare an aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cold diamine slurry over a period of time, ensuring the temperature remains below 5 °C.^[13] Approximately 2.1 molar equivalents of NaNO₂ are used.
- **Reaction Completion:** Continue stirring for 30-120 minutes after the addition is complete to ensure full tetrazotization.^{[12][13]} The completion of the reaction can be monitored by testing for the absence of the primary amine and the presence of a slight excess of nitrous acid using potassium iodide-starch paper (which will turn blue/violet).^[12]

- **Excess Nitrite Removal:** If necessary, any significant excess of nitrous acid can be quenched by adding a small amount of a scavenger like sulfamic acid until the KI-starch test is negative or shows only a faint color.[12]

Preparation of the Coupling Component Solution

- **Dissolution:** In a separate vessel, dissolve the coupling component, acetoaceto-o-toluidide, in a dilute aqueous solution of sodium hydroxide to form the soluble sodium salt.
- **Re-precipitation:** The coupling component is often re-precipitated as fine particles by adding an acid, such as acetic acid. This creates a large surface area for the subsequent coupling reaction.[1][3] Buffering agents like sodium acetate may also be added at this stage to help control the pH during the coupling reaction.[13]

The Azo Coupling Reaction

- **Mixing:** The cold diazo liquid is slowly added to the vigorously stirred suspension of the coupling component. Alternatively, both solutions can be simultaneously fed into a reaction vessel.[15]
- **pH Control:** The pH of the reaction mixture is a critical parameter and must be carefully controlled, typically within the range of 4.0 to 6.5, to ensure proper coupling and prevent side reactions.[12][13] The pH can be adjusted as needed by adding a dilute solution of sodium hydroxide or sodium carbonate.[12]
- **Reaction Completion:** The coupling reaction is generally rapid and results in the precipitation of the insoluble **Pigment Yellow 14**. The mixture is stirred until no unreacted diazonium salt can be detected.

Post-Reaction Treatment and Isolation

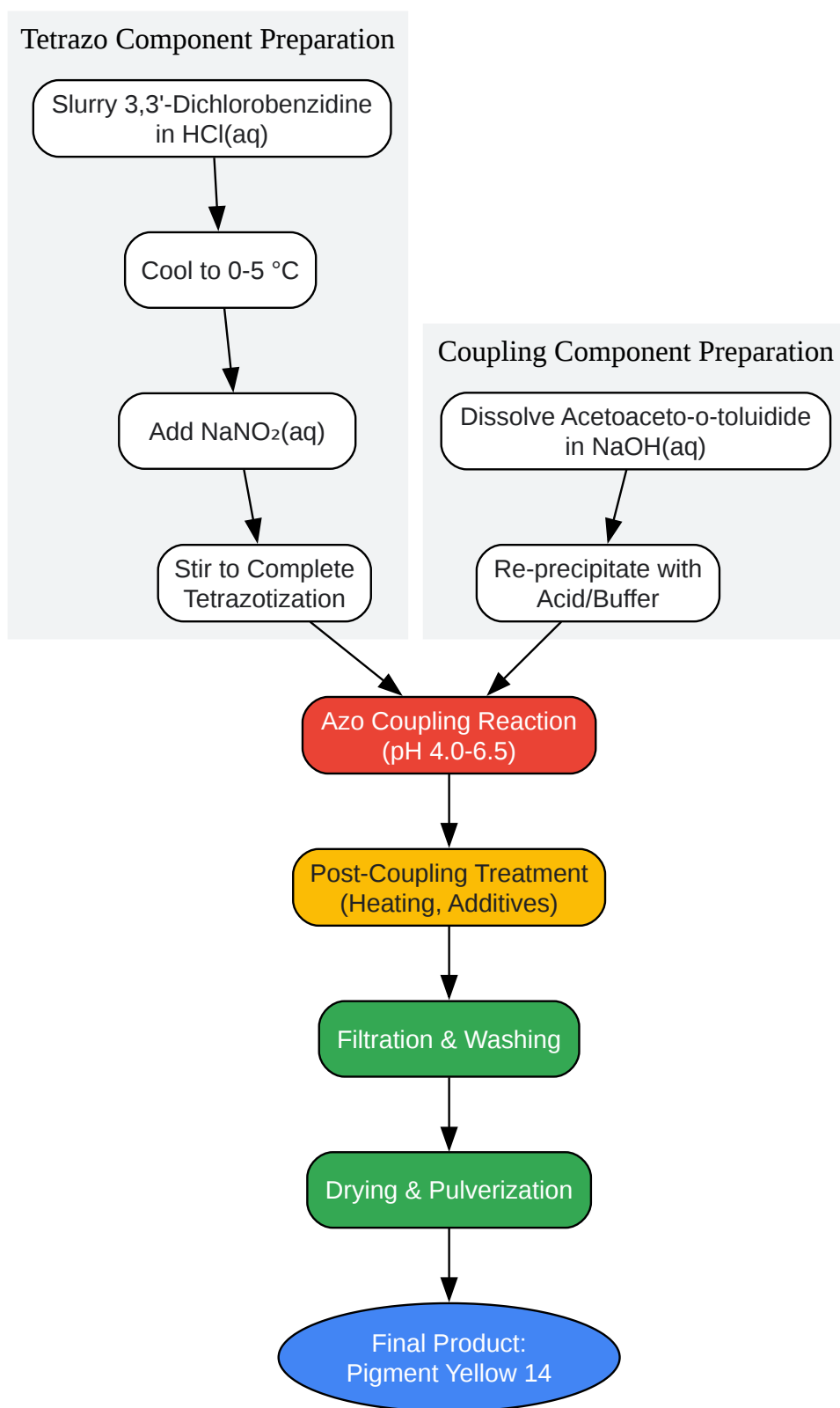
- **Heating/Conditioning:** After the coupling is complete, the pigment slurry is often heated, for instance to 90°C, for a period to promote particle growth and stabilization, which can improve the pigment's properties and filterability.[12]
- **Surface Treatment (Optional):** Additives such as rosin, calcium stearate, or polyethylene wax may be added to the slurry at elevated temperatures (e.g., 50-85°C) to modify the pigment

surface, improving properties like dispersibility, filtration, and drying.[1][3]

- **Filtration and Washing:** The pigment is isolated from the aqueous mother liquor by filtration, typically using a filter press.[1] The resulting filter cake must be thoroughly washed with water to remove residual inorganic salts (like NaCl) until the conductivity of the filtrate is below a specified limit (e.g., 500 $\mu\text{S}/\text{cm}$).[12]
- **Drying and Pulverization:** The washed filter cake is dried in an oven (e.g., at 80-85°C).[12] The dried pigment is then pulverized to a fine powder of a specified particle size.

Experimental Workflow

The entire synthesis process can be visualized as a sequential workflow, from raw materials to the final, purified product.



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Caption: Step-by-step workflow for the synthesis of **Pigment Yellow 14**.

Conclusion

The synthesis of **Pigment Yellow 14** via the tetrazotization of 3,3'-dichlorobenzidine and subsequent azo coupling is a well-established industrial process. The successful and reproducible production of this pigment with desired characteristics hinges on the stringent control of key reaction parameters, including temperature, stoichiometry, and particularly pH during the coupling stage. Post-synthesis treatments are also vital for enhancing the physical properties of the final product, such as its ease of filtration, drying, and dispersibility in application media. It is important to note that the primary aromatic amine precursor, 3,3'-dichlorobenzidine, is a suspected carcinogen, necessitating strict handling protocols and safety measures during production.[9][16]

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